![molecular formula C26H26FeO2PPd- B12055171 {2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate](/img/structure/B12055171.png)
{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate is a complex organometallic compound that features a palladium center coordinated to a ferrocene moiety and a diphenylphosphine ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate typically involves the reaction of a ferrocene derivative with a palladium precursor. One common method involves the following steps:
Preparation of the Ferrocene Derivative: The ferrocene derivative is synthesized by reacting ferrocene with a suitable phosphine ligand, such as diphenylphosphine, under inert conditions.
Formation of the Palladium Complex: The ferrocene derivative is then reacted with a palladium(II) acetate precursor in the presence of a base, such as triethylamine, to form the desired palladium complex.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the palladium center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the palladium center to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where ligands around the palladium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Reactions are typically carried out under mild conditions.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used. Reactions are often conducted under inert atmospheres.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) species. Substitution reactions can result in the formation of new palladium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate has a wide range of scientific research applications:
Catalysis: The compound is used as a catalyst in various organic transformations, including cross-coupling reactions, hydrogenation, and carbonylation.
Material Science: It is employed in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: The compound’s unique structure allows it to be used in studies related to bioinorganic chemistry and metalloprotein interactions.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Wirkmechanismus
The mechanism of action of {2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate involves the coordination of the palladium center to various substrates, facilitating catalytic transformations. The ferrocene moiety provides stability and electronic properties that enhance the reactivity of the palladium center. The diphenylphosphine ligand further modulates the electronic environment, allowing for precise control over the catalytic activity. Molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds, making it a versatile catalyst in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{2-[1-(Diphenylphosphino)ethyl]ferrocenyl}palladium(II) acetate: Similar in structure but with a different phosphine ligand.
1,1’-Bis(diphenylphosphino)ferrocene palladium(II) chloride: Another palladium-ferrocene complex with different ligands.
Ferrocenylmethylpalladium(II) acetate: A simpler ferrocene-palladium complex without the diphenylphosphine ligand.
Uniqueness
{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate is unique due to the presence of the alpha-methyl group on the diphenylphosphine ligand, which provides steric and electronic effects that enhance its catalytic properties. The combination of the ferrocene moiety and the palladium center also imparts unique stability and reactivity, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C26H26FeO2PPd- |
|---|---|
Molekulargewicht |
563.7 g/mol |
InChI |
InChI=1S/C19H17P.C5H5.C2H4O2.Fe.Pd/c1-16(17-10-8-9-11-17)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19;1-2-4-5-3-1;1-2(3)4;;/h2-10,12-16H,1H3;1-5H;1H3,(H,3,4);;/q-1;;;; |
InChI-Schlüssel |
URGGBGMBOXZPHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC([C]1[CH][CH][CH][C-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(=O)O.[CH]1[CH][CH][CH][CH]1.[Fe].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![propan-2-yl 3-[1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-methoxyphenyl]amino}-3-(4-methoxyphenyl)-1,3-dioxopropan-2-yl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B12055110.png)
![Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12055116.png)
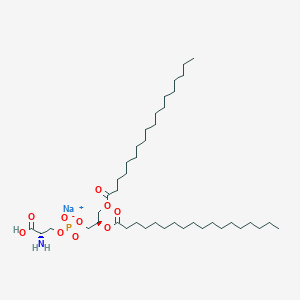
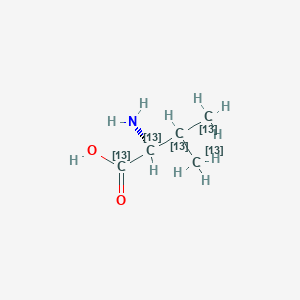
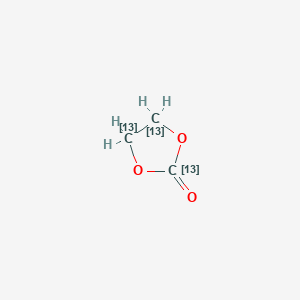
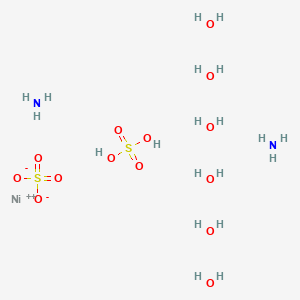
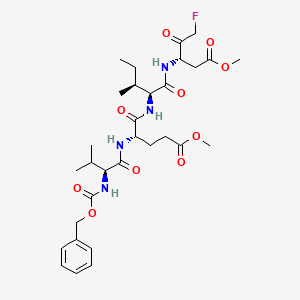

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12055166.png)
